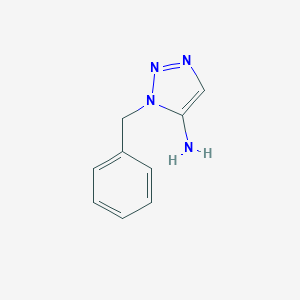

1-benzyl-1H-1,2,3-triazol-5-amine

説明

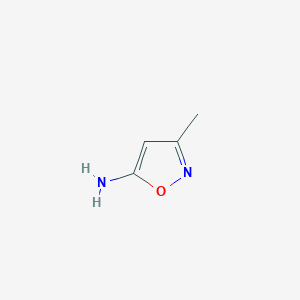

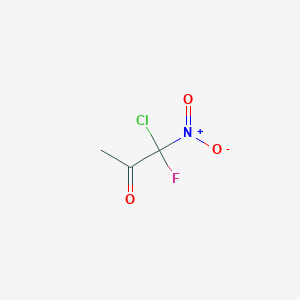

1,2,3-Triazoles are a class of heterocyclic compounds that have garnered significant interest in various fields of chemistry and material science due to their unique chemical and physical properties. Among these, 1-benzyl-1H-1,2,3-triazol-5-amine represents a structurally unique molecule, possessing a triazole ring substituted with a benzyl group and an amine functionality. This structure confers the molecule distinct reactivity and potential applications in organic synthesis, material science, and potentially pharmacology, excluding direct drug use and dosage information as requested.

Synthesis Analysis

The synthesis of 1-benzyl-1H-1,2,3-triazol-5-amine and related compounds often involves the use of "Click Chemistry," specifically the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method provides a straightforward and efficient route to 1,2,3-triazoles, featuring excellent regioselectivity and high yields under mild conditions (Tiwari et al., 2023). The benzyl group and amine functionality can be introduced through strategic choice of starting materials and reaction conditions, highlighting the versatility and modular nature of this synthetic approach.

科学的研究の応用

-

Drug Discovery

- 1,2,3-triazoles, including “1-benzyl-1H-1,2,3-triazol-5-amine”, have found broad applications in drug discovery .

- They are part of essential building blocks like amino acids, nucleotides, etc .

- Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

-

Organic Synthesis

-

Polymer Chemistry

-

Supramolecular Chemistry

-

Bioconjugation

-

Chemical Biology

-

Antimicrobial Activities

- 1,2,3-triazole hybrids with amine-ester functionality, including “1-benzyl-1H-1,2,3-triazol-5-amine”, have been synthesized and tested for antimicrobial activities .

- The compounds showed moderate to excellent activity against various microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae .

- Notably, compound 7o (MIC = 0.0558 μmol/mL) exhibited substantial potency against most of the tested microbes .

-

Fluorescent Imaging

-

Materials Science

-

Industrial Applications

-

Agrochemicals

-

Photostabilizers

-

Antimicrobial Activities

- 1,2,3-triazole hybrids with amine-ester functionality, including “1-benzyl-1H-1,2,3-triazol-5-amine”, have been synthesized and tested for antimicrobial activities .

- The compounds showed moderate to excellent activity against various microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae .

- Notably, compound 7o (MIC = 0.0558 μmol/mL) exhibited substantial potency against most of the tested microbes .

-

Fluorescent Imaging

-

Materials Science

-

Industrial Applications

-

Agrochemicals

-

Photostabilizers

Safety And Hazards

特性

IUPAC Name |

3-benzyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-6-11-12-13(9)7-8-4-2-1-3-5-8/h1-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRQLTWAXIGSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-1H-1,2,3-triazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)

![(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B44963.png)

![(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid](/img/structure/B44977.png)

![2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate](/img/structure/B44985.png)